Despite its structural resemblance to opioid agonists, W-18 does not exhibit any significant activity at μ, δ, κ, or nociception opioid receptors. [] Studies have ruled out its potential as an allosteric modulator at these receptors as well. [] Additionally, comprehensive profiling against a vast array of druggable GPCRs revealed no noteworthy activity. [] The only weak activity observed was at sigma receptors and the peripheral benzodiazepine receptor, with a Ki value of 271 nM. []
The primary application of W-18 in scientific research appears to be centered around investigating its pharmacological profile and understanding its lack of opioid activity despite its structural similarity to fentanyl. [] Studies have employed various in vitro and in vivo assays to conclusively demonstrate that W-18 does not interact with opioid receptors or elicit opioid-like effects. [] This research serves as a cautionary tale, highlighting the importance of rigorous scientific evaluation of novel psychoactive substances to accurately assess their potential risks and avoid misinformation. []
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: